N-(1-adamantyl)-2-chloro-5-nitrobenzamide
Overview
Description
N-(1-adamantyl)-2-chloro-5-nitrobenzamide is a compound that features an adamantane core, a chlorine atom, and a nitro group attached to a benzamide structure The adamantane moiety is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Mechanism of Action
Target of Action
N-(1-adamantyl)-2-chloro-5-nitrobenzamide, also known as N-1-adamantyl-2-chloro-5-nitrobenzamide, Oprea1_858971, or Oprea1_525486, is a complex compound with potential biological activity Adamantane derivatives have been found to interact with various targets, such as the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and tissue remodeling.
Mode of Action
Adamantane derivatives are known for their unique stability and reactivity, which allows them to interact with their targets in a specific manner . For instance, some adamantane derivatives have been found to inhibit the action of certain enzymes, thereby affecting the biochemical processes in which these enzymes are involved .
Biochemical Pathways
It’s known that adamantane derivatives can influence various metabolic processes . For instance, they can undergo mono- and dihydroxylation of the adamantyl group, which can affect the metabolic flux and metabolite profile compositions .
Pharmacokinetics
Studies on similar adamantane derivatives have shown that they can be rapidly metabolized, with moderate to long half-lives . These properties can significantly impact the bioavailability of the compound.
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and interaction with its targets . .
Biochemical Analysis
Biochemical Properties
The adamantyl group in N-(1-adamantyl)-2-chloro-5-nitrobenzamide has been found to interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported .
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, are needed .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized
Transport and Distribution
Studies investigating any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-chloro-5-nitrobenzamide typically involves the adamantylation of a benzamide derivative. One common method includes the reaction of 1-adamantyl nitrate with 2-chloro-5-nitrobenzamide in the presence of a strong acid like sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as aluminum triflate under microwave irradiation has been explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The adamantane core can undergo oxidation to form hydroxylated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-(1-adamantyl)-2-amino-5-nitrobenzamide or N-(1-adamantyl)-2-thio-5-nitrobenzamide.
Reduction: Formation of N-(1-adamantyl)-2-chloro-5-aminobenzamide.
Oxidation: Formation of hydroxylated adamantane derivatives.
Scientific Research Applications
N-(1-adamantyl)-2-chloro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s adamantane core is known for its antiviral properties, making it a potential candidate for drug development.
Materials Science: The rigidity and bulkiness of the adamantane moiety can be utilized in the design of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study the interactions of adamantane derivatives with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylacetic acid
Uniqueness
N-(1-adamantyl)-2-chloro-5-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other adamantane derivatives .
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-2-1-13(20(22)23)6-14(15)16(21)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARSELSUALLKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202596 | |
Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202091 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85469-95-0 | |
Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85469-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitro-N-tricyclo[3.3.1.13,7]dec-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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